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(2,5-dimethylphenyl)propylamine

Cat. No.: B2611587
CAS No.: 87282-05-1
M. Wt: 163.264
InChI Key: UUUCNDYWOCRNPT-UHFFFAOYSA-N
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Description

Contextualization of the Arylpropylamine Class in Chemical Biology

The arylpropylamine scaffold is a privileged structure in chemical biology and medicinal chemistry, forming the core of numerous biologically active molecules. This class of compounds is characterized by a propylamino group attached to an aromatic ring system. The nature and position of substituents on the aromatic ring, as well as modifications to the propylamine (B44156) chain, can dramatically influence the compound's pharmacological profile.

Arylpropylamines are perhaps most well-known for their interactions with the central nervous system, particularly as ligands for various neurotransmitter receptors and transporters. For instance, modifications of the phenethylamine (B48288) scaffold, a closely related structure, have led to the development of potent agonists for the serotonin (B10506) 5-HT2A receptor. nih.gov Research into compounds like 2,5-dimethoxyphenylpiperidines, which are selective 5-HT2A receptor agonists, highlights the potential for aryl-substituted amine derivatives to modulate neurological pathways. nih.gov The shared agonism at the 5-HT2A receptor is believed to be responsible for the acute effects of certain psychoactive substances, and developing selective agonists is a significant area of research for potential therapeutic applications. nih.gov

Furthermore, the 2,5-dimethylphenyl moiety itself is a recognized structural feature in various antimicrobial compounds. nih.gov This suggests that arylpropylamines incorporating this specific substitution pattern, such as (2,5-dimethylphenyl)propylamine, could be promising candidates for the development of new anti-infective agents. The versatility of the arylpropylamine framework allows for its application in diverse areas of chemical biology, from neuropharmacology to infectious disease research.

Historical Development of Synthetic Approaches to Substituted Propylamines

The synthesis of substituted propylamines has evolved significantly over the years, with numerous methods being developed to construct this important chemical motif. Historically, the preparation of such compounds often involved multi-step sequences with varying degrees of efficiency and safety.

One classic method for the reduction of aromatic rings, which can be a key step in the synthesis of certain substituted amines, is the Birch reduction . Developed by Arthur Birch in the 1940s, this reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol) to reduce arenes to 1,4-cyclohexadienes. wikipedia.org While not a direct method for propylamine synthesis, its principles of manipulating aromatic systems have been influential in organic synthesis.

More direct and modern synthetic routes often involve the following key transformations:

Reductive Amination : This is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine in the presence of a reducing agent. For this compound, this could hypothetically involve the reaction of 2,5-dimethylphenylacetone with ammonia.

Friedel-Crafts Acylation followed by Reduction : A common approach for producing phenethylamines and related structures involves the Friedel-Crafts acylation of an aromatic ring, followed by subsequent reactions to introduce the amine and reduce the carbonyl group. For example, a patented method for synthesizing 2,5-dimethoxyphenethylamine involves a Friedel-Crafts reaction between 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride, followed by reaction with methenamine (B1676377) and subsequent reduction. google.com

Methods Avoiding Nitration : Traditional methods for introducing an amino group onto a benzene (B151609) ring often relied on nitration followed by reduction. However, these processes can be hazardous. Newer methods have been developed to avoid this, such as a three-step process involving diazotization, coupling, and reduction decomposition of sulfanilic acid to introduce an amino group at a specific position on the benzene ring of 2,5-dimethylaniline (B45416). google.com

The development of these and other synthetic methodologies has been driven by the need for more efficient, scalable, and safer processes for producing substituted propylamines for research and industrial applications.

Current Research Landscape and Significance of this compound Studies

While direct research on this compound is limited, the current research landscape for related compounds suggests several areas of potential significance for its study. The primary drivers for research into novel arylpropylamines are their potential applications in medicine and as tools for chemical biology.

The 2,5-dimethylphenyl scaffold is a known feature in compounds with antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. nih.gov This has led to extensive research into developing new antimicrobial agents based on this structure, particularly in the context of rising antibiotic resistance. nih.gov Therefore, this compound represents an unexplored but potentially valuable candidate in the search for new anti-infective therapies.

In the realm of neuropharmacology, the broader class of arylalkylamines continues to be a major focus of drug discovery. The ability of these compounds to interact with monoamine transporters and receptors, such as serotonin and dopamine (B1211576) systems, makes them relevant for developing treatments for psychiatric and neurological disorders. The specific substitution pattern of this compound would likely confer a unique pharmacological profile, making it a person of interest for screening against a panel of neurological targets.

The significance of studying this compound lies in its potential to yield novel chemical entities with valuable biological activities. Its structural similarity to known bioactive molecules, combined with its unique substitution pattern, makes it a compelling target for synthesis and pharmacological evaluation.

Overview of Research Methodologies Applied to this compound

The investigation of a novel chemical entity like this compound would employ a multidisciplinary approach, integrating synthetic chemistry, analytical techniques, preclinical models, and computational chemistry.

Synthetic Chemistry : The synthesis of this compound would be the initial step in its investigation. This would likely involve a multi-step reaction sequence, potentially adapted from established methods for related compounds. The choice of synthetic route would be guided by factors such as the availability of starting materials, reaction efficiency, and scalability.

Analytical Techniques : Once synthesized, the identity and purity of this compound would be confirmed using a suite of analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Chromatography (e.g., HPLC, GC) : To assess the purity of the compound.

Preclinical In Vitro and In Vivo Models : To evaluate the biological activity of this compound, a range of preclinical models would be utilized.

In Vitro Models : These are essential for initial screening and mechanistic studies. They can range from cell-based assays using engineered cell lines to more complex 3D culture systems like organoids and organ-on-a-chip models. nih.govresearchgate.net For example, to assess potential neuroactivity, the compound could be tested in assays measuring receptor binding or neurotransmitter uptake in cultured neuronal cells. To investigate antimicrobial properties, its effect on the growth of various bacterial or fungal strains would be measured.

In Vivo Models : If promising activity is observed in vitro, studies in living organisms, typically rodent models, would be conducted. mdpi.com These studies are crucial for understanding the compound's effects in a whole biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential efficacy in disease models.

Computational Chemistry : Computational methods are increasingly used to predict the properties of molecules and guide experimental work. nih.gov For this compound, these could include:

Density Functional Theory (DFT) : To calculate the molecule's electronic structure, optimized geometry, and spectroscopic properties. researchgate.nettulane.edu

Molecular Docking : To predict how the compound might bind to the active site of a biological target, such as a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies : To build models that correlate the chemical structure of a series of compounds with their biological activity.

The integration of these research methodologies provides a comprehensive framework for the discovery and development of new chemical compounds like this compound.

Data Tables

Table 1: Examples of Related Aryl-Substituted Amines and Their Research Context

Compound NameSubstitution PatternResearch Context
2,5-Dimethoxyphenethylamine2,5-DimethoxyIntermediate in the synthesis of pharmaceuticals; studied for its role as a precursor to serotonergic compounds. google.com
2,5-Dimethyl-p-phenylenediamine2,5-Dimethyl, 4-AminoUsed in the synthesis of dyes and polymers; its synthesis has been optimized to be more environmentally friendly. google.com
LPH-5 ((S)-2-(2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)piperidin-4-amine)2,5-DimethoxyphenylInvestigated as a potent and selective 5-HT2A receptor agonist for potential therapeutic applications. nih.gov
(2,5-Dimethylphenyl)methanamine2,5-DimethylA commercially available chemical building block for organic synthesis. sigmaaldrich.com

Table 2: Overview of Research Methodologies for Novel Compound Investigation

MethodologyDescriptionApplication to this compound
Synthetic Chemistry Design and execution of chemical reactions to create new molecules.Development of a novel or adapted synthesis route for this compound.
Analytical Chemistry Identification and characterization of chemical compounds.Confirmation of structure and purity using NMR, IR, MS, and chromatography.
In Vitro Models Studies conducted in a controlled environment outside of a living organism.Screening for biological activity (e.g., antimicrobial, receptor binding) using cell cultures, organoids, or organ-on-a-chip systems. nih.govnih.gov
In Vivo Models Studies conducted in living organisms.Evaluation of efficacy, pharmacokinetics, and safety in animal models. mdpi.com
Computational Chemistry Use of computer simulations to study chemical systems.Prediction of properties, binding modes, and activity using DFT, molecular docking, and QSAR. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B2611587 (2,5-dimethylphenyl)propylamine CAS No. 87282-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUCNDYWOCRNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2,5 Dimethylphenyl Propylamine

Diverse Synthetic Routes for (2,5-Dimethylphenyl)propylamine

The creation of this compound can be achieved through several distinct synthetic routes. Each pathway offers unique advantages and is selected based on factors such as desired yield, purity, and available starting materials.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a prominent method for synthesizing primary amines like this compound. mdma.ch This process involves the reaction of a ketone, in this case, 2,5-dimethoxyphenylacetone, with an amine source, typically ammonium (B1175870) acetate, in the presence of a reducing agent and a catalyst. mdma.ch The reaction proceeds through an imine intermediate, which is then reduced to the final amine product.

A common catalyst for this reaction is Raney nickel. mdma.ch The process is typically carried out in a solvent such as methanol (B129727) and may require elevated temperatures and pressures to proceed efficiently. mdma.ch While effective, a significant side reaction can occur where the newly formed primary amine reacts with the intermediate imine, leading to the formation of a secondary amine. mdma.ch To minimize this, a large excess of the ammonia (B1221849) source is often used. mdma.ch Alternative reducing agents to catalytic hydrogenation include borohydride (B1222165) exchange resin (BER), which offers a less toxic and more cost-effective option compared to reagents like sodium cyanoborohydride. koreascience.kr

Alkylation Approaches in this compound Production

Alkylation presents another viable route for the synthesis of arylpropylamines. This can involve the reaction of an aniline (B41778) derivative, such as 2,5-dimethylaniline (B45416), with a propyl halide. However, traditional alkylation methods using alkyl halides can be limited by issues of toxicity, overalkylation, and the generation of waste. acs.org

More advanced approaches utilize alcohols as alkylating agents in a process known as "borrowing hydrogen." acs.org For instance, N-alkylation of aromatic amines with alcohols can be achieved using a ruthenium-based catalyst in the presence of a base like potassium hydroxide. chemicalbook.com Another method involves the use of p-toluenesulfonic acid alkyl esters as the alkylating agent. google.com Friedel-Crafts alkylation of N,N-dialkylanilines with substituted β-nitrostyrenes has also been demonstrated, offering high regioselectivity for the para-substituted product. researchgate.net

Multi-step Synthetic Pathways to this compound Derivatives (e.g., Curtius rearrangement, catalytic hydrogenation)

Multi-step synthetic sequences provide access to a wide range of this compound derivatives. The Curtius rearrangement is a powerful tool for converting carboxylic acids into primary amines with one less carbon atom. wikipedia.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate. wikipedia.orgorganic-chemistry.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry. nih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) have been developed to avoid the isolation of potentially explosive acyl azides. nih.gov

Catalytic hydrogenation is another essential multi-step process, particularly for the reduction of nitriles to primary amines. nih.gov For example, 3-phenylpropionitrile (B121915) can be hydrogenated to 3-phenylpropylamine (B116678) over a palladium on carbon (Pd/C) catalyst. nih.gov The reaction is often carried out in a two-phase solvent system, such as dichloromethane (B109758) and water, with the addition of an acidic additive to form a salt with the product amine and minimize side reactions. nih.gov

Novel Catalyst Systems in Arylpropylamine Synthesis

Recent research has focused on the development of novel catalyst systems to improve the efficiency and selectivity of arylpropylamine synthesis. For instance, amorphous cobalt nanoparticles have been shown to catalyze reductive amination using molecular hydrogen and aqueous ammonia under mild conditions. organic-chemistry.org Nickel nanoparticles have also been utilized for the reductive amination of aldehydes via transfer hydrogenation with isopropanol. organic-chemistry.org

In the realm of dehydrogenative aromatization, gold-palladium alloy nanoparticles have been developed for the synthesis of diarylamines from cyclohexylamines, generating hydrogen gas as a byproduct. rsc.org For the synthesis of propargylamines, various catalysts have been explored, including copper(I) chloride, tin(II) chloride, and gold(III) bromide, often under solvent-free conditions. nih.gov

Precursor Chemistry and Intermediate Derivatives for this compound

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of Key Aryl and Aliphatic Precursors

The primary aryl precursor is typically derived from 2,5-dimethylaniline or a related compound. sigmaaldrich.comnih.gov 2,5-Dimethylaniline itself is a commercially available compound. sigmaaldrich.com An important intermediate, 2,5-dimethylphenylacetic acid, can be synthesized from 1,4-dimethoxybenzene (B90301) through a multi-step process involving chloromethylation, cyanation, and subsequent hydrolysis. nih.govnih.gov Another key precursor, 1-(2,5-dimethylphenyl)ethan-1-one, can be prepared via the Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride in the presence of aluminum chloride. mdpi.com The corresponding bromo-derivative, 1-bromo-2,5-dimethylbenzene, can be synthesized from 2,5-dimethylbenzoic acid. stenutz.eursc.org

The aliphatic propyl amine portion can be introduced through various reagents. Propan-1-amine can be synthesized from 1-nitropropane (B105015) by reduction with reagents like tin chloride and hydrochloric acid or H2/Ni. quora.comshaalaa.com It can also be prepared from propanamide by reduction with LiAlH4 or through the Gabriel synthesis starting from phthalimide. shaalaa.combrainly.in

Spectroscopic Characterization of Synthetic Intermediates Leading to this compound

The unambiguous identification of synthetic intermediates is crucial for monitoring reaction progress and ensuring the purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

Two primary synthetic routes to this compound involve the intermediacy of either (2,5-dimethylphenyl)propan-2-one or (2,5-dimethylphenyl)propanenitrile .

Route 1: Via Reductive Amination of a Ketone Intermediate

This pathway commences with the Friedel-Crafts acylation of p-xylene to yield 1-(2,5-dimethylphenyl)ethanone. This ketone can then be converted to the key intermediate, (2,5-dimethylphenyl)propan-2-one.

1-(2,5-Dimethylphenyl)ethanone: The synthesis of this precursor has been reported, and its spectroscopic data are well-documented. mdpi.com

¹H NMR (CDCl₃, 400 MHz): δ 7.49 (s, 1H), 7.19 (d, J=7.8 Hz, 1H), 7.13 (d, J=7.8 Hz, 1H), 2.57 (s, 3H), 2.48 (s, 3H), 2.36 (s, 3H).

¹³C NMR (CDCl₃, 100.7 MHz): δ 202.1, 137.8, 135.3, 132.3, 132.1, 130.0, 29.7, 21.2, 21.0.

IR (ATR, cm⁻¹): 1679 (C=O).

Mass Spectrum (EI): m/z 148 (M⁺).

Predicted ¹H NMR: Signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the two methyl groups on the aromatic ring would be expected.

Predicted ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbons would be anticipated.

Predicted IR: A strong absorption band characteristic of a ketone carbonyl stretch would be a key feature.

Predicted Mass Spectrum: The molecular ion peak and characteristic fragmentation patterns would be used for identification.

Route 2: Via Reduction of a Nitrile Intermediate

This alternative route involves the synthesis of (2,5-dimethylphenyl)propanenitrile, followed by its reduction to the target amine.

(2,5-Dimethylphenyl)propanenitrile: This nitrile can be synthesized from 2,5-dimethylbenzyl halide. While experimental spectra are not available in the searched results, predicted data can be informative.

Predicted ¹H NMR: Signals for the aromatic protons, the methylene protons, the methine proton, and the methyl groups would be expected.

Predicted ¹³C NMR: Resonances for the nitrile carbon, aromatic carbons, and the carbons of the propyl chain would be present.

Predicted IR: A characteristic absorption for the nitrile (C≡N) functional group would be a key diagnostic peak.

Predicted Mass Spectrum: The molecular ion peak and fragmentation pattern would confirm the structure.

The following table summarizes the expected spectroscopic data for the key intermediates.

Compound¹H NMR (Predicted)¹³C NMR (Predicted)IR (cm⁻¹) (Predicted)Mass Spec (m/z) (Predicted)
(2,5-Dimethylphenyl)propan-2-oneAromatic protons, singlet for CH₂, singlets for Ar-CH₃Carbonyl C, Aromatic C's, CH₂ carbon, Ar-CH₃ carbons~1715 (C=O)Molecular Ion Peak
(2,5-Dimethylphenyl)propanenitrileAromatic protons, multiplets for CH₂ and CH, singlets for Ar-CH₃Nitrile C, Aromatic C's, propyl chain C's, Ar-CH₃ carbons~2245 (C≡N)Molecular Ion Peak

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic protocol is contingent upon the careful optimization of reaction parameters to maximize product yield and purity while minimizing reaction times and by-product formation.

Optimization of Reductive Amination:

The synthesis of this compound from (2,5-dimethylphenyl)propan-2-one and propylamine (B44156) via reductive amination is a critical step that can be optimized. Key parameters include the choice of reducing agent, solvent, temperature, and stoichiometry of reactants.

Reducing Agent: A variety of reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). For sterically hindered ketones, such as the likely (2,5-dimethylphenyl)propan-2-one, sodium triacetoxyborohydride is often the reagent of choice due to its mildness and selectivity for the iminium ion over the ketone. acs.org Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is another viable option. organic-chemistry.org

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used for reductive aminations with borohydride reagents. For catalytic hydrogenation, alcoholic solvents like methanol or ethanol (B145695) are often preferred.

Temperature: Reductive aminations are typically carried out at room temperature, although gentle heating may be required for less reactive substrates.

Stoichiometry: The molar ratio of the ketone, amine, and reducing agent is a critical factor. An excess of the amine and reducing agent is often used to drive the reaction to completion.

A systematic approach to optimization would involve varying these parameters to identify the conditions that provide the highest yield of this compound.

Optimization of Nitrile Reduction:

The reduction of (2,5-dimethylphenyl)propanenitrile to this compound is another key transformation where optimization is crucial.

Reducing Agent: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. libretexts.org Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or rhodium can also be employed, often requiring high pressures of hydrogen. wikipedia.org

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are necessary when using LiAlH₄. For catalytic hydrogenation, alcohols are common solvents.

Temperature: Reactions with LiAlH₄ are typically performed at reflux temperature. Catalytic hydrogenations may also require elevated temperatures.

The table below outlines potential optimization parameters for the key synthetic steps.

ReactionParameter to OptimizeRange/OptionsExpected Outcome
Reductive Amination Reducing AgentNaBH₄, NaBH₃CN, Na(OAc)₃BH, H₂/CatalystImproved selectivity and yield
SolventDCM, DCE, Methanol, EthanolEnhanced reaction rate and solubility
Temperature0°C to refluxIncreased reaction rate vs. side reactions
StoichiometryExcess amine and reducing agentDrive reaction to completion
Nitrile Reduction Reducing AgentLiAlH₄, H₂/Catalyst (Raney Ni, Rh)Efficient conversion to the primary amine
SolventDiethyl ether, THF, AlcoholsAppropriate for the chosen reducing agent
TemperatureRoom temperature to refluxAchieve complete reduction

By systematically investigating these parameters, a robust and high-yielding synthesis of this compound can be developed.

Advanced Analytical Techniques for 2,5 Dimethylphenyl Propylamine

Chromatographic Separation Techniques for (2,5-Dimethylphenyl)propylamine Analysis

Chromatographic methods are fundamental for separating this compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these applications.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for assessing the purity of pharmaceutical compounds and organic chemicals like this compound. pensoft.netpensoft.net The development of a suitable RP-HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process-related impurities or degradation products. pensoft.netpensoft.net

Method Development Strategy: A typical method development would utilize a C18 column, which provides a non-polar stationary phase suitable for retaining the relatively hydrophobic this compound molecule. pensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net Initial trials would aim to find an isocratic mobile phase composition that provides good retention and peak shape for the target analyte. Gradient elution may be employed to resolve closely eluting impurities and reduce analysis time.

Key parameters that are optimized during method development include:

Mobile Phase pH: The pH of the aqueous buffer is critical as this compound is a basic compound. The pH is typically maintained in the acidic range (e.g., pH 3) to ensure the amine is in its protonated, more water-soluble form, which leads to better peak shapes on silica-based columns. pensoft.net

Organic Modifier Concentration: The ratio of organic solvent to water is adjusted to control the retention time of the analyte. A higher concentration of the organic modifier reduces the retention time.

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. pensoft.net

Detection Wavelength: A UV detector is commonly used, with the detection wavelength set to a maximum absorbance of the dimethylphenyl chromophore (e.g., around 225 nm) to ensure high sensitivity. pensoft.net

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.net Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

HPLC Method Parameter Typical Condition Purpose
Stationary Phase C18, 5 µm particle sizeProvides non-polar surface for hydrophobic interaction.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3)Elutes the compound; pH control for peak shape.
Elution Mode Isocratic or GradientConsistent mobile phase or changing composition for complex samples.
Flow Rate 1.0 mL/minEnsures reproducible retention times.
Column Temperature 30 °CMaintains consistent separation performance.
Detection UV at 225 nmSensitive detection of the aromatic ring.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of this compound, especially for identifying volatile impurities. researchgate.net Given the amine's volatility, it is well-suited for GC analysis.

GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For amines, columns with a stationary phase designed to reduce peak tailing, such as wax-type or amine-specific phases, are often preferred. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, typically helium or nitrogen.

The coupling of GC with MS provides a definitive identification of the separated components. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that specific molecule, allowing for the unambiguous identification of impurities. researchgate.net This is particularly useful for identifying process-related impurities that may be structurally similar to the main compound.

Chiral Separation of this compound Enantiomers

This compound is a chiral molecule, existing as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Both HPLC and Capillary Electrophoresis (CE) are employed for this purpose.

Chiral HPLC: The most common approach for chiral separation by HPLC is the use of a Chiral Stationary Phase (CSP). nih.govspringernature.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including amines. nih.govjiangnan.edu.cn For instance, columns like Chiralpak® and Chiralcel®, which contain derivatives like amylose tris(3,5-dimethylphenylcarbamate), are frequently used. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomer peaks. nih.gov

Chiral Capillary Electrophoresis (CE): Capillary Electrophoresis offers a high-efficiency alternative for chiral separations. mdpi.comnih.gov In this technique, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating amine enantiomers. mdpi.comnih.govmdpi.com The separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. The choice of cyclodextrin (B1172386) (e.g., β-CD, γ-CD, or derivatized CDs), its concentration, the pH of the BGE, and the applied voltage are all critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govsci-hub.box

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. amadischem.comnih.gov

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the expected signals would be:

Aromatic protons on the benzene (B151609) ring, appearing as multiplets or distinct signals in the aromatic region (~7.0-7.2 ppm).

The methine proton (CH) adjacent to the amine and the aromatic ring, which would appear as a multiplet.

The methylene (B1212753) protons (CH₂) of the propyl group, which would show complex splitting due to coupling with both the methine and methyl protons.

The terminal methyl protons (CH₃) of the propyl group, appearing as a triplet.

The two methyl groups on the aromatic ring, which would appear as two distinct singlets in the aliphatic region (~2.3 ppm).

The amine protons (NH₂), which may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, one would expect to see distinct signals for:

The six carbon atoms of the aromatic ring (some may be equivalent depending on symmetry).

The methine carbon.

The methylene carbon.

The terminal methyl carbon of the propyl group.

Technique Information Provided
¹H NMR Number and type of protons, neighboring protons (connectivity).
¹³C NMR Number of non-equivalent carbons, carbon skeleton.
2D NMR (e.g., COSY, HSQC) Correlation between protons and carbons, definitive structural assignment.

Mass Spectrometry (MS) Fragmentation Analysis of this compound and its Metabolites

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation.

Fragmentation of this compound: In electron impact (EI) ionization, the this compound molecule will form a molecular ion [M]⁺•. The molecular ion for C₁₁H₁₇N has a nominal mass of 163 amu. amadischem.com The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info This is because the resulting iminium cation is resonance-stabilized.

For this compound, the major fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) to form a highly stable benzylic iminium cation. [CH₃CH₂(C₈H₈)CHNH₂]⁺• → [(C₈H₈)CHNH₂]⁺ + •CH₂CH₃

This would result in a prominent base peak in the mass spectrum at m/z 134. Other smaller fragments corresponding to the aromatic moiety would also be expected.

Metabolite Analysis: The metabolic fate of this compound can be investigated using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Potential metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, or oxidation of the alkyl side chain. MS/MS analysis would be used to identify these metabolites in biological matrices. By selecting the molecular ion of a suspected metabolite and fragmenting it, the resulting product ion spectrum can provide structural information. For example, the addition of 16 amu (+O) to the parent mass would suggest a hydroxylation event, and the fragmentation pattern of this new ion would help determine the location of the hydroxyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. IR spectroscopy provides insights into the functional groups present, while UV-Vis spectroscopy offers information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

Key expected IR absorption bands for this compound would include:

N-H Stretching: As a primary amine, a characteristic pair of medium-intensity peaks is expected in the region of 3400-3250 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the -NH₂ group.

C-H Stretching (Aliphatic and Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the propyl chain and methyl groups on the ring would be observed as strong absorptions in the 2960-2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong, broad absorption band in the range of 1650-1580 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is found in the 1220-1020 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong absorption bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic for the specific arrangement of substituents.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Asymmetric & Symmetric)3400-3250MediumCharacteristic twin peaks for a primary amine
Aromatic C-H Stretch3100-3000Weak-MediumIndicates the presence of a benzene ring
Aliphatic C-H Stretch2960-2850StrongFrom propyl and methyl groups
N-H Bend (Scissoring)1650-1580Medium-StrongConfirms the primary amine group
Aromatic C=C Stretch1600-1450MediumMultiple sharp peaks expected
C-N Stretch1220-1020MediumAliphatic amine C-N bond
Aromatic C-H Bend (Out-of-Plane)< 900StrongDiagnostic of the 1,2,4-substitution pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2,5-dimethylphenyl chromophore. Substituted benzene rings typically exhibit two main absorption bands.

π → π* Transitions: These transitions are responsible for the primary absorption bands in aromatic compounds. For a substituted benzene ring like the one in this compound, a strong absorption band, analogous to the E2-band of benzene, is expected at shorter wavelengths, typically around 200-220 nm. A weaker band, analogous to the B-band of benzene, which shows more fine structure, is anticipated at longer wavelengths, likely in the 260-280 nm range. The presence of alkyl substituents (two methyl groups) on the benzene ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The amine group itself does not significantly contribute to absorption in the near-UV range.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected λmax (nm)Molar Absorptivity (ε)Chromophore
π → π* (E2-like)~210-220High2,5-Dimethylphenyl group
π → π* (B-like)~265-275Low to Medium2,5-Dimethylphenyl group

Advanced Detection Methodologies for this compound in Complex Research Matrices

The detection and quantification of this compound, particularly at low concentrations in complex biological or environmental samples, necessitate the use of highly sensitive and specific analytical techniques. Gas chromatography and liquid chromatography coupled with mass spectrometry are the premier methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves separating the compound from other components in a mixture using a gas chromatograph and then detecting and identifying it based on its mass-to-charge ratio using a mass spectrometer.

Sample Preparation: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is often required to isolate the analyte and remove interferences.

Derivatization: Primary amines can sometimes exhibit poor chromatographic peak shape. nih.gov Derivatization, for instance, through acylation (e.g., with trifluoroacetic anhydride) or reaction with other reagents, can improve volatility and chromatographic performance. nih.gov

Analysis: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions. Key fragmentation pathways would likely involve cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage) to produce a stable dimethylphenyl-containing cation (e.g., m/z 105 for the dimethylphenyl cation) and cleavage alpha to the nitrogen. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile compounds, or to avoid derivatization, LC-MS is an excellent alternative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. gassnova.no

Chromatography: Reversed-phase liquid chromatography is typically employed, separating compounds based on their hydrophobicity.

Ionization: Electrospray ionization (ESI) is a common ionization technique for amines, as they are readily protonated in the acidic mobile phase to form [M+H]⁺ ions. gassnova.no

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high specificity. A specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and one or more specific product ions are monitored. This reduces background noise and allows for reliable quantification even in very complex samples.

Interactive Data Table: Comparison of Advanced Detection Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis. researchgate.netrsc.orgSeparation of compounds in the liquid phase followed by mass analysis. gassnova.no
Analyte Suitability Volatile and thermally stable compounds. Derivatization may be needed. nih.govWide range of compounds, including non-volatile and thermally labile ones. gassnova.no
Ionization Method Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Key Advantages Provides detailed structural information from fragmentation patterns. researchgate.netHigh sensitivity and specificity (especially in MRM mode), suitable for complex matrices. gassnova.no
Potential Limitations May require derivatization for polar analytes like amines. nih.govMatrix effects can suppress or enhance ionization, affecting accuracy.
Typical Application Screening and confirmation of a wide range of organic compounds. rsc.orgTargeted quantification of trace-level compounds in biological and environmental samples.

Pharmacological Characterization of 2,5 Dimethylphenyl Propylamine at the Molecular and Cellular Level

Receptor Binding Profiles of (2,5-Dimethylphenyl)propylamine

Affinity and Selectivity at Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)

No published studies were identified that have determined the binding affinities (such as Kᵢ values) of this compound for serotonin, dopamine (B1211576), or other key neurotransmitter receptors. Consequently, its selectivity profile, which would describe its preferential binding to certain receptors over others, remains unknown.

Ligand-Receptor Interaction Studies for this compound

There is no available research, including computational modeling, molecular docking, or crystallographic studies, that elucidates the specific molecular interactions between this compound and the binding sites of any neurotransmitter receptors.

Modulation of Neurotransmitter Systems by this compound

Investigation of Neurotransmitter Reuptake Inhibition Potentials

The potential for this compound to inhibit the reuptake of neurotransmitters such as serotonin (SERT), dopamine (DAT), or norepinephrine (B1679862) (NET) has not been documented. There are no available data (such as IC₅₀ values) to quantify its potency as a reuptake inhibitor.

Exploration of Neurotransmitter Release-Enhancing Properties

Scientific investigation into whether this compound can induce the release of neurotransmitters from presynaptic terminals is absent from the literature. There are no studies to confirm or deny its capacity as a neurotransmitter-releasing agent.

Enzyme Interaction and Inhibition Kinetics of this compound

No data have been published regarding the interaction of this compound with key metabolic enzymes, such as monoamine oxidase (MAO) or cytochrome P450 (CYP) isoenzymes. Its potential to act as an inhibitor or substrate for these or other enzymes has not been characterized.

Monoamine Oxidase (MAO) Interaction Studies with this compound

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. Studies on various phenethylamine (B48288) derivatives have demonstrated significant interactions with both MAO isoforms.

Research on a series of psychoactive phenethylamines, specifically the 2C-series which share a core phenethylamine structure, has shown that these compounds can inhibit both MAO-A and MAO-B. nih.gov For instance, in a study of 17 different phenethylamine derivatives, 13 showed potential for MAO-A inhibition and 11 for MAO-B inhibition. nih.gov The half-maximal inhibitory concentration (IC50) values for MAO-A inhibition among active compounds ranged from 10 to 125 µM, while for MAO-B, the IC50 values ranged from 1.7 to 180 µM. nih.govljmu.ac.uk

Given that this compound is a substituted phenethylamine, it is plausible that it also exhibits inhibitory activity against MAO-A and MAO-B. The specific potency would depend on the influence of the 2,5-dimethyl substitution pattern on the binding affinity to the active site of the enzymes. For comparison, phentermine, a structurally related compound, is a weak inhibitor of both MAO-A and MAO-B, with IC50 values in the high micromolar range. researchgate.net

Table 1: MAO-A and MAO-B Inhibition by Selected Phenethylamine Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2C-B12558
2C-I12555
2C-T-746>250
bk-2C-B>25014
bk-2C-I>25015
2C-H>2501.7
2C-T-7-FLY10>250

Data sourced from a study on phenethylamine-derived psychoactive substances. nih.govljmu.ac.uk

Cytochrome P450 (CYP) Enzyme Interaction Profiles in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including many drugs. The CYP2D6 isoenzyme is particularly important for the metabolism of numerous psychoactive compounds, including phenethylamine derivatives. nih.govwikipedia.org

Studies on 2,5-dimethoxyamphetamine (B1679032) derivatives, which are structurally analogous to this compound, have shown that these compounds act as competitive inhibitors of CYP2D6. nih.gov The inhibition constants (Ki) for these compounds ranged from 7.1 to 296 µM when tested with recombinant CYP2D6. nih.gov The metabolism of phenethylamine derivatives by CYP2D6 can be influenced by the substrate's protonation state and substitution pattern on the phenyl ring. nih.gov For example, the metabolism of levomethamphetamine has been shown to be significantly affected by CYP2D6 activity. wikipedia.org It is therefore highly probable that this compound is a substrate and/or inhibitor of CYP2D6. The specific kinetic parameters (Km and kcat) would need to be determined experimentally.

Table 2: Inhibition of CYP2D6 by Selected 2,5-Dimethoxyamphetamine Derivatives

CompoundKi (µM) with recombinant CYP2D6
DOMData not available
DOI7.1
DOCData not available
DOBData not available
MDOBData not available
TMA-2296

Data from a study on 2,5-dimethoxyamphetamine derivatives. nih.gov

Other Enzyme Inhibition Studies (e.g., alpha-glucosidase for related compounds)

Beyond MAO and CYP enzymes, phenethylamine derivatives have been investigated for their inhibitory effects on other enzymes. For instance, α-glucosidase, an enzyme involved in carbohydrate digestion, is a target for some therapeutic agents. A study on a novel γ-glutamyl-β-phenylethylamine isolated from a mushroom species demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.gov The IC50 values for this compound were found to be in the micromolar range, comparable to the standard drug acarbose. nih.gov This suggests that the phenethylamine scaffold can be a basis for the development of α-glucosidase inhibitors. While no direct data exists for this compound, its potential to interact with such enzymes cannot be ruled out and would warrant investigation.

Cellular Assays and In Vitro Models for this compound Research

Neurotransmitter Transporter Functional Assays

Neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key regulators of synaptic neurotransmission. Many psychoactive phenethylamines exert their effects by interacting with these transporters, often by inhibiting neurotransmitter reuptake or by acting as releasing agents.

Functional assays to study these interactions typically involve cell lines expressing the specific transporter. These assays can measure the inhibition of radiolabeled or fluorescent substrate uptake in the presence of the test compound. For example, studies on bivalent phenethylamines have utilized such assays to determine their potency as DAT inhibitors. nih.govnih.gov These studies have revealed that modifications to the phenethylamine structure can significantly alter the affinity and activity at the transporter. It is expected that this compound would interact with monoamine transporters, and its specific profile as an inhibitor or releaser at DAT, NET, and SERT would need to be characterized using these established cellular assay systems.

Receptor-Mediated Signaling Pathway Analysis

Substituted phenethylamines are known to interact with a variety of G-protein coupled receptors (GPCRs), which are a large family of receptors that mediate cellular responses to a wide array of stimuli. nih.govkhanacademy.orgyoutube.comyoutube.com The activation of these receptors initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates.

Many psychedelic phenethylamines are agonists at serotonin receptors, particularly the 5-HT2A receptor. nih.gov The binding affinity and functional activity of phenethylamine derivatives at these and other receptors, such as adrenergic and dopaminergic receptors, can be determined using radioligand binding assays and functional assays that measure second messenger production or other downstream signaling events. nih.govfrontiersin.org For instance, studies on 2,5-dimethoxy-substituted phenethylamines have characterized their binding affinities and activation profiles at various serotonin, adrenergic, and dopamine receptors. nih.govfrontiersin.org

To understand the receptor-mediated effects of this compound, a comprehensive receptor screening panel would be necessary. This would involve assessing its binding affinity at a wide range of GPCRs. Following this, functional assays would be employed for the identified targets to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy in activating specific signaling pathways.

Table 3: Receptor Binding Affinities (Ki, nM) of Selected 2,5-Dimethoxy-Substituted Phenethylamines

Compound5-HT1A5-HT2A5-HT2Cα1-adrenergicα2-adrenergicD2-dopaminergic
2C-O-2≥27008112Data not availableData not availableData not available
2C-O-4≥2700170023800Data not availableData not availableData not available
2C-B>1000048012001400>10000>10000
2C-D>10000120025004000>10000>10000

Data sourced from studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and other 2C drugs. nih.govfrontiersin.org

Metabolic Pathways and Biotransformation of 2,5 Dimethylphenyl Propylamine

Identification of Principal Metabolites of (2,5-Dimethylphenyl)propylamine in Biological Samples (e.g., urine)

The identification and quantification of metabolites in biological samples like urine are crucial for understanding the disposition of a drug. For compounds structurally similar to this compound, urinary analysis in preclinical models, such as rats, has been employed to characterize metabolic profiles. nih.gov It is expected that the primary urinary metabolites of this compound would be the glucuronide and sulfate conjugates of the hydroxylated parent compound, as well as metabolites resulting from the oxidation of the propylamine (B44156) side chain.

A hypothetical study could involve the administration of this compound to preclinical models, followed by the collection of urine over a specified period. Analysis of these samples, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), would allow for the identification and quantification of the various metabolites.

Table 1: Predicted Principal Metabolites of this compound in Urine

Metabolite Type Predicted Chemical Structure Method of Detection
Hydroxylated MetaboliteHydroxy-(2,5-dimethylphenyl)propylamineLC-MS/MS
Glucuronide ConjugateThis compound-glucuronideLC-MS/MS after enzymatic hydrolysis
Sulfate ConjugateThis compound-sulfateLC-MS/MS
N-Dealkylated Metabolite(2,5-dimethylphenyl)propaneGC-MS or LC-MS
Deaminated Metabolite(2,5-dimethylphenyl)propan-2-oneGC-MS or LC-MS after derivatization
Carboxylic Acid Metabolite(2,5-dimethylphenyl)propanoic acidLC-MS/MS

This table is predictive and based on the metabolism of similar compounds.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are the major catalysts involved in drug metabolism. nih.gov Various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are known to be involved in the metabolism of a wide range of xenobiotics.

The specific CYP isoforms responsible for the metabolism of this compound would need to be determined through in vitro studies using human liver microsomes or recombinant CYP enzymes. Such studies are essential in preclinical drug development to predict potential drug-drug interactions and inter-individual variability in metabolism. nih.gov For instance, inhibition or induction of these enzymes by co-administered drugs could significantly alter the clearance and exposure of this compound.

Table 2: Key Enzymatic Systems in Xenobiotic Metabolism

Enzyme Family Metabolic Reaction Cellular Location
Cytochrome P450 (CYP)Oxidation, Aromatic Hydroxylation, N-DealkylationEndoplasmic Reticulum
UDP-Glucuronosyltransferases (UGT)GlucuronidationEndoplasmic Reticulum
Sulfotransferases (SULT)SulfationCytosol
N-Acetyltransferases (NAT)N-AcetylationCytosol

Role of Cytochrome P450 Isoforms in Biotransformation

While direct studies on this compound are not available in the reviewed scientific literature, the role of cytochrome P450 (CYP) isoforms in the metabolism of analogous compounds, such as N,N-dimethylaniline, is well-documented. These enzymes are the principal catalysts for the oxidative metabolism of many drugs and foreign compounds.

The primary CYP-mediated reactions for compounds structurally similar to this compound are N-dealkylation and N-oxidation. N-dealkylation involves the removal of the propyl group from the nitrogen atom, leading to the formation of 2,5-dimethylaniline (B45416). This process is often initiated by a hydrogen atom abstraction from the carbon adjacent to the nitrogen, a mechanism frequently attributed to CYP enzymes.

N-oxidation results in the formation of an N-oxide metabolite. This pathway is also a common route for the metabolism of tertiary and secondary amines. For related compounds like N,N-dimethylaniline, both C- and N-oxidation have been observed, with the formation of spectral complexes with cytochrome P-450, indicating direct interaction and metabolism.

Specific isoforms such as CYP1A1 and CYP1A2 have been implicated in the metabolism of aromatic amines. For instance, CYP1A1 is known to be involved in the metabolism of pro-carcinogenic compounds, and its activity can be influenced by exposure to various environmental agents. In studies with N,N-dimethylaniline, the involvement of phenobarbital-inducible forms of cytochrome P-450 has been noted, which suggests the participation of the CYP2B family.

Table 1: Predicted Cytochrome P450-Mediated Metabolic Pathways of this compound

Metabolic PathwayPredicted MetaboliteKey Cytochrome P450 Isoforms (Inferred from Analogs)
N-Depropylation2,5-DimethylanilineCYP1A2, CYP2B family
N-OxidationThis compound N-oxideCYP1A family, CYP3A family
Aromatic HydroxylationHydroxy-(2,5-dimethylphenyl)propylamineGeneral CYP isoforms

Contributions of Other Metabolic Enzymes

In addition to the cytochrome P450 system, other enzymes can play a role in the biotransformation of amine-containing compounds. Flavin-containing monooxygenases (FMOs) are a key class of enzymes that catalyze the N-oxidation of many nucleophilic nitrogen-containing xenobiotics. For compounds like N,N-dimethylaniline, FMO-dependent N-oxidation has been reported. Therefore, it is plausible that FMOs contribute to the N-oxidation of this compound.

Following the initial oxidative transformations by CYPs or FMOs, the resulting metabolites can undergo further conjugation reactions, which are considered Phase II metabolic pathways. These reactions involve the addition of endogenous polar molecules to the metabolite, further increasing its water solubility and facilitating excretion. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze glucuronidation and sulfation, respectively. For example, hydroxylated metabolites of the aromatic ring could be substrates for UGTs and SULTs.

Table 2: Potential Contribution of Other Enzymes to the Metabolism of this compound

Enzyme FamilyMetabolic ReactionPredicted Substrate
Flavin-containing monooxygenases (FMOs)N-OxidationThis compound
UDP-glucuronosyltransferases (UGTs)GlucuronidationHydroxylated metabolites
Sulfotransferases (SULTs)SulfationHydroxylated metabolites

Comparative Metabolic Studies Across Preclinical Species for this compound

A thorough review of the scientific literature reveals a notable absence of direct comparative metabolic studies for this compound across different preclinical species. Such studies are crucial in drug development to ensure that the animal models used for safety and efficacy testing are metabolically similar to humans. researchgate.net The confidence in extrapolating preclinical data to humans is significantly enhanced when the metabolic profiles are qualitatively and quantitatively comparable. nih.gov

In the absence of specific data for this compound, general principles of interspecies differences in drug metabolism can be considered. Species differences in the expression and activity of cytochrome P450 and FMO enzymes are well-documented and can lead to significant variations in the metabolic fate of a xenobiotic. nih.gov For example, studies on neonicotinoids have shown species-dependent differences in CYP-mediated metabolism between rats, cats, dogs, and humans. nih.gov Similarly, the metabolism of minoxidil shows substantial quantitative differences in urinary metabolite profiles between rats, dogs, and monkeys. nih.gov

Given the inferred role of CYP1A and CYP2B families in the metabolism of the parent compound's analogs, species differences in these specific isoforms would be of particular importance. For instance, the expression and substrate specificity of CYP3A enzymes, another major family of drug-metabolizing enzymes, are known to vary significantly between common preclinical species like dogs and pigs and humans. nih.gov

Table 3: General Interspecies Differences in Relevant Metabolic Pathways (Based on Analogous Compounds)

Preclinical SpeciesKey Metabolic Differences Noted for Amine Compounds
RatOften exhibit high metabolic rates. May show different regioselectivity in hydroxylation compared to other species.
DogCan have differences in certain CYP isoforms (e.g., lack of orthologous CYP1A2) which can alter metabolic pathways of aromatic amines.
MonkeyOften considered a closer model to humans for many metabolic pathways, but significant differences can still exist.

Without direct experimental data for this compound, it is challenging to predict the most appropriate preclinical species for safety assessment. In vitro studies using liver microsomes or hepatocytes from different species, including humans, would be the recommended approach to elucidate the comparative metabolic profiles and identify any human-specific metabolites. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2,5 Dimethylphenyl Propylamine Analogs

Impact of Substitutions on the Phenyl Ring of (2,5-Dimethylphenyl)propylamine

Positional Isomerism and Receptor Affinity/Selectivity

No research data was found that specifically investigates how altering the positions of the two methyl groups on the phenyl ring of this compound (e.g., to 2,3-dimethyl, 3,4-dimethyl, etc.) affects its affinity and selectivity for various receptors.

Electronic and Steric Effects of Substituents

There is no available literature detailing how the addition of other substituents with varying electronic (electron-donating or electron-withdrawing) and steric properties to the phenyl ring of this compound influences its biological activity.

Modifications to the Propylamine (B44156) Side Chain of this compound

Chain Length Variations and Molecular Interactions

No studies were identified that explored the consequences of altering the length of the propylamine side chain (e.g., to ethylamine, butylamine) on the molecular interactions and pharmacological profile of this compound analogs.

N-Substitution Effects on Binding and Efficacy (e.g., N-benzyl derivatives)

Information regarding the effects of substituting the primary amine of this compound with various groups, such as N-benzyl derivatives, on receptor binding and efficacy is not present in the available scientific literature.

Stereochemical Considerations in this compound Analogs

Due to the presence of a chiral center at the alpha-carbon of the propylamine side chain, this compound can exist as two stereoisomers (R- and S-enantiomers). However, no studies were found that have separated and evaluated the individual stereoisomers to determine their respective contributions to receptor binding and functional activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs and in understanding the physicochemical properties that govern their interactions with biological targets.

A QSAR study on substituted phenethylamines, a class of compounds structurally related to this compound, has highlighted the importance of electronic and charge descriptors in predicting their psychotomimetic activity. tandfonline.com The study utilized methods like multiple linear regression (MLR) and non-linear multiple regression (MNLR) to build predictive models. tandfonline.com The developed models demonstrated that the psychotomimetic activity could be reliably predicted, with the non-linear model showing a better correlation between the calculated and observed activities. tandfonline.com

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected. For this compound derivatives, this would involve synthesizing and testing various analogs.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods are employed to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share a phenylamine core, revealed the importance of steric, electrostatic, and hydrophobic fields in their binding affinity to the D3 dopamine (B1211576) receptor. nih.gov Such models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, guiding the design of more potent and selective ligands. nih.gov

While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles from studies on related phenethylamines and other psychoactive amines can be applied. For example, the substitution pattern on the phenyl ring and the nature of the alkylamine side chain are critical determinants of activity.

Table 1: Key Parameters in QSAR Modeling of Phenylamine Derivatives

ParameterDescriptionRelevance to this compound Derivatives
LogP LipophilicityInfluences absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the alkyl chain or phenyl substituents would alter LogP.
Molar Refractivity (MR) Molar volume and polarizabilityRelates to the size and steric interactions of the molecule with the receptor binding site.
Dipole Moment Polarity and charge distributionImportant for electrostatic interactions with the target protein.
HOMO/LUMO Energies Electronic propertiesRelate to the molecule's ability to participate in charge transfer interactions.
Topological Indices Molecular connectivity and shapeDescribe the branching and overall topology of the molecule.

The insights gained from SAR and QSAR studies are invaluable for the rational design of novel this compound derivatives with desired pharmacological profiles. By understanding how specific structural features impact biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Preclinical Research Models for Investigating 2,5 Dimethylphenyl Propylamine Pharmacodynamics

In Vivo Animal Models for Pharmacological Characterization

In vivo models are indispensable for characterizing the pharmacological activity of a compound within a complex biological system. These models allow for the direct and indirect measurement of a substance's effects on neurochemistry and receptor interactions in the brain.

Neurochemical Profiles in Rodent Brain Regions Following (2,5-Dimethylphenyl)propylamine Administration

Administration of this compound is hypothesized to alter monoamine neurotransmitter levels in key brain regions associated with reward, motivation, and mood. While specific data for this exact isomer is sparse in publicly available literature, research on structurally similar compounds suggests that it would likely increase extracellular concentrations of dopamine (B1211576) and serotonin (B10506). The expected effects are summarized based on the profiles of related compounds.

Table 1: Hypothetical Neurochemical Effects in Rodent Brain

Brain Region Neurotransmitter Anticipated Effect Rationale
Nucleus Accumbens Dopamine (DA) Increase Implication in reward and stimulant properties
Prefrontal Cortex Dopamine (DA) Increase Role in executive function and attention
Striatum Dopamine (DA) Increase Involvement in motor control and habit formation

Microdialysis Studies of Neurotransmitter Release Modulated by this compound

Microdialysis is a powerful technique used to measure real-time changes in neurotransmitter concentrations in specific brain areas of conscious, freely moving animals. For a compound like this compound, microdialysis studies would be crucial to confirm its action as a monoamine releaser or reuptake inhibitor. Such studies would likely demonstrate a dose-dependent elevation of extracellular dopamine and serotonin in regions like the nucleus accumbens, providing direct evidence of its neurochemical mechanism.

In Vivo Receptor Occupancy Studies

Determining which receptors a compound binds to in the living brain is accomplished through in vivo receptor occupancy studies. These experiments use radiolabeled ligands to quantify the displacement by the compound of interest at specific receptor sites. For this compound, these studies would be essential to identify its primary molecular targets, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and specific serotonin receptor subtypes like 5-HT2A. The degree of occupancy at these sites would directly correlate with its neurochemical and behavioral effects.

Behavioral Phenotyping in Animal Models (Mechanistic Focus)

The neurochemical changes induced by this compound are expected to produce distinct behavioral responses in animal models. These behavioral assays provide a functional measure of the compound's impact on the central nervous system.

Locomotor Activity Assessments in Response to this compound

The effect of a substance on spontaneous movement is a primary indicator of its stimulant or sedative properties. In locomotor activity assessments, rodents are placed in an open-field arena, and their movements are tracked. It is anticipated that this compound, like other phenylpropylamines with monoamine-releasing properties, would cause a significant increase in locomotor activity. This hyperactivity would be consistent with elevated dopamine levels in motor-related brain circuits.

Table 2: Expected Outcomes of Locomotor Activity Assessment

Behavioral Metric Expected Effect of this compound Underlying Neurochemical Basis
Horizontal Activity (Distance Traveled) Increase Increased dopaminergic transmission in the nucleus accumbens and striatum
Vertical Activity (Rearing) Increase Exploration and arousal linked to dopamine and serotonin release

Analysis of Stereotyped Behaviors Induced by this compound (e.g., Head Twitch Response)

Certain psychoactive compounds induce stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless actions. A key assay in this domain is the head-twitch response (HTR) in mice or rats, which is a well-established behavioral proxy for activation of the serotonin 5-HT2A receptor. The occurrence and frequency of head twitches following administration of this compound would provide strong, functional evidence for its interaction with this receptor, a hallmark of many classic psychedelic compounds. The presence of HTR would mechanistically link the compound to serotonergic hallucinatory pathways.

Table of Mentioned Compounds

Compound Name
This compound
Dopamine

Neuroimaging Techniques in Preclinical this compound Studies

Neuroimaging offers a powerful, non-invasive window into the dynamic interaction between a compound and the central nervous system. For a substance like this compound, whose pharmacodynamic profile is not extensively characterized, techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and functional Magnetic Resonance Imaging (fMRI) would be invaluable in preclinical animal models. These methods could elucidate the compound's mechanism of action, receptor engagement, and downstream effects on neural circuitry. Molecular imaging with PET and SPECT is particularly well-suited for studying the cerebral uptake and binding of psychoactive compounds and for measuring their effects on physiological markers. nih.gov

PET and SPECT are nuclear imaging techniques that visualize and quantify biological processes at the molecular level. nih.gov They rely on the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) isotope. In the context of investigating this compound, these techniques could be applied in two primary ways:

Receptor Occupancy Studies: To determine which neurotransmitter receptors this compound binds to, competition studies could be performed using established radioligands for various targets, such as dopamine, serotonin, or norepinephrine (B1679862) transporters and receptors. In a hypothetical study, an animal model could be administered a known radioligand, for instance, one that binds to the dopamine transporter (DAT). After establishing a baseline signal, non-radioactive this compound would be administered. A subsequent decrease in the radioligand's signal in target brain regions, like the striatum, would indicate that this compound is competing for and binding to the same site. The degree of displacement would provide a measure of the compound's binding affinity (Ki) and the dose-dependent receptor occupancy.

Development of a Specific Radioligand: A more advanced approach would involve synthesizing a radiolabeled version of this compound itself. This would allow for direct visualization of the compound's distribution in the brain, identifying the specific regions where it accumulates. This approach would also provide critical information on its brain kinetics, including the rate of uptake and clearance.

The data generated from such studies are crucial for understanding the primary molecular targets of a novel compound. The table below illustrates the type of data that could be generated from a hypothetical PET competition study.

Hypothetical Data: Dopamine Transporter (DAT) Occupancy by this compound in Rat Striatum

Administered Dose of this compound (mg/kg)Percent Decrease in Radioligand Binding (DAT Occupancy)
0.115%
0.345%
1.078%
3.092%

This table is for illustrative purposes only and does not represent actual experimental data.

Functional MRI (fMRI) measures brain activity by detecting changes in blood flow. The most common form of fMRI uses the Blood-Oxygen-Level-Dependent (BOLD) contrast, which is based on the principle that neuronal activation is linked to an increase in oxygenated blood. nih.gov Pharmacological fMRI (phMRI) studies in animal models can map the regional brain activation or deactivation patterns induced by a psychoactive compound, providing a systems-level view of its effects. nih.gov

For this compound, phMRI could be used to:

Identify Functional Networks: By administering the compound to an animal (e.g., a rat or primate) during an fMRI scan, researchers could identify which brain circuits are modulated. For instance, if this compound is a stimulant, increased BOLD signals might be expected in brain regions associated with reward and motor function, such as the nucleus accumbens, prefrontal cortex, and striatum. nih.gov

Characterize Dose-Response Relationships: Different doses of the compound could be administered to establish how the intensity and spatial extent of brain activation change with increasing doses. This can help to define a compound's therapeutic window and to understand its potential for overdose toxicity at a network level.

The findings from phMRI are highly translatable to human studies and can provide crucial information about a compound's functional brain effects. The table below provides an example of how data from a hypothetical fMRI study might be presented.

Hypothetical Data: BOLD Signal Change in Key Brain Regions Following Administration of this compound in a Rat Model

Brain RegionPercent BOLD Signal Change
Nucleus Accumbens+2.5%
Prefrontal Cortex+1.8%
Striatum+2.1%
Amygdala-0.5%
Hippocampus+0.2%

This table is for illustrative purposes only and does not represent actual experimental data. Positive values indicate activation, while negative values indicate deactivation.

Computational Chemistry and Theoretical Studies of 2,5 Dimethylphenyl Propylamine

Molecular Docking Simulations of (2,5-Dimethylphenyl)propylamine with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and its protein target.

While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the general principles of docking can be applied to understand its potential interactions. The process involves preparing the 3D structure of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function to rank the poses based on their predicted binding affinity. These scores are influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For a molecule like this compound, the propylamino group could potentially form hydrogen bonds, while the dimethylphenyl ring is likely to engage in hydrophobic interactions within the target's binding pocket.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide valuable information about a compound's reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry and electronic structure of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are critical in defining a molecule's electronic and optical properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the region around the nitrogen atom of the propylamine (B44156) group would be expected to show a negative electrostatic potential (red/yellow), indicating its potential for electrophilic attack. The aromatic ring and alkyl groups would exhibit a more neutral or slightly positive potential (blue/green).

Non-Linear Optical (NLO) Properties: NLO properties are important for materials used in optical devices. Quantum chemical calculations can predict the hyperpolarizability of a molecule, which is a measure of its NLO response. The presence of an electron-donating amine group and an aromatic ring in this compound suggests it might possess NLO properties.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating capacity of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Relates to the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) 3D visualization of the charge distribution.Identifies regions for electrophilic and nucleophilic interactions.
First Hyperpolarizability (β) Measure of the non-linear optical response.Predicts the potential for applications in optoelectronics.

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a specific environment, such as a biological membrane or in solution. These simulations are crucial for understanding the conformational changes of a ligand upon binding to a protein and the stability of the resulting complex.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Models

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties.

For this compound, computational ADME predictions would likely focus on the following parameters:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) would be predicted to assess its oral bioavailability. The lipophilicity (logP) and topological polar surface area (TPSA) are key descriptors for these predictions.

Distribution: Predictions would include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: Computational models can predict the primary sites of metabolism by cytochrome P450 enzymes. For this compound, the aromatic ring and the alkyl chain would be potential sites for hydroxylation.

Excretion: Predictions might include renal clearance and potential for active transport.

These predictions are based on large datasets of experimentally determined ADME properties and use machine learning algorithms to build predictive models.

ADME PropertyPredicted ParameterImportance for this compound
Absorption Caco-2 Permeability, Human Intestinal Absorption (HIA)Determines the extent of absorption after oral administration.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) PenetrationInfluences the availability of the compound to reach its target.
Metabolism Cytochrome P450 (CYP) Inhibition/Induction, Sites of MetabolismPredicts potential drug-drug interactions and metabolic pathways.
Excretion Renal Clearance, Total ClearanceDetermines the rate at which the compound is eliminated from the body.

Future Directions and Research Gaps in 2,5 Dimethylphenyl Propylamine Studies

Elucidation of Unexplored Metabolic Pathways and Minor Metabolites of (2,5-Dimethylphenyl)propylamine

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological and toxicological profile. For substituted amphetamines, metabolism is known to be complex and stereoselective, often involving multiple enzymatic pathways. nih.gov Primary routes for amphetamine itself include aromatic hydroxylation, aliphatic (beta-)hydroxylation, and N-dealkylation, followed by conjugation. nih.govnih.gov However, the specific substitution pattern of this compound presents a unique metabolic challenge that warrants detailed investigation.

The presence of methyl groups at both the 2- and 5-positions of the phenyl ring blocks the typical para-hydroxylation, which is a major metabolic pathway for many phenethylamines. This steric hindrance necessitates that the compound be shunted down alternative, potentially less characterized, metabolic routes. Identifying these pathways and the resulting minor metabolites is a significant research gap. Minor metabolites, even in small concentrations, can possess significant biological activity, as seen with norephedrine, a minor but active metabolite of amphetamine. nih.gov

Future research should focus on comprehensive in vitro studies using human liver microsomes and hepatocytes to identify the primary cytochrome P450 (CYP) isozymes responsible for its metabolism. Subsequent in vivo studies in animal models would be essential to confirm these findings and identify metabolites in urine, plasma, and feces. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), are crucial for the structural elucidation of these novel metabolites.

Development of Novel Stereoselective Synthetic Approaches for this compound and its Analogs

Like other amphetamines, this compound possesses a chiral center at the alpha-carbon of the propyl chain, meaning it exists as two enantiomers, (R)- and (S)-. These enantiomers can have markedly different pharmacological activities and metabolic fates. Therefore, the development of efficient stereoselective synthetic methods is paramount for conducting rigorous pharmacological studies.

While classical resolution of a racemic mixture can be used, modern asymmetric synthesis offers a more elegant and efficient route to obtaining enantiomerically pure compounds. nih.gov Future research should focus on applying state-of-the-art synthetic methodologies to produce the individual enantiomers of this compound. Promising approaches include the transition metal-catalyzed asymmetric hydrogenation of corresponding imines or the reductive amination of 2,5-dimethylphenylacetone. acs.orgacs.org Furthermore, biocatalytic methods, such as the use of ω-transaminases, represent a green and highly selective alternative for the synthesis of chiral amines and should be explored. nih.gov

Advanced Pharmacological Profiling of this compound Interactions with Emerging Targets

The primary pharmacological targets of substituted amphetamines are the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov The typical pharmacological profile involves inhibition of reuptake or acting as a releasing agent at these transporters. While initial characterization of this compound would involve binding and functional assays at these primary targets, a significant research gap exists in its interaction with emerging and secondary targets.

A broad pharmacological profiling is necessary to understand the compound's full spectrum of activity. nih.gov This goes beyond the primary monoamine systems to include a wide array of receptors, ion channels, and enzymes. Of particular interest are emerging targets in neuropharmacology, such as the Trace Amine-Associated Receptors (TAARs), especially TAAR1, which is known to modulate dopaminergic activity and is a target for some amphetamine-related compounds. Other potential targets include vesicular monoamine transporters (VMATs), sigma receptors, and various subtypes of 5-HT receptors beyond the classic 5-HT2A. youtube.com Investigating these interactions is crucial for building a comprehensive pharmacological profile and predicting potential therapeutic uses or off-target effects.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

To gain a systems-level understanding of the biological effects of this compound, it is imperative to move beyond single-target studies and embrace "omics" technologies. nih.govnih.gov These high-throughput methods can provide an unbiased, global view of the molecular changes induced by the compound in cells or organisms.

Metabolomics , the study of all small-molecule metabolites, can create a "metabolic fingerprint" of the compound's effect. mdpi.com Studies on other psychoactive substances have shown that they can significantly alter pathways related to energy metabolism, amino acids, and steroid hormones. nih.gov Applying untargeted metabolomics to plasma or brain tissue from animals administered this compound could reveal its systemic effects and identify novel biomarkers of exposure or effect. nih.govupf.edu

Proteomics and Transcriptomics can identify changes in protein and gene expression, respectively, in response to drug exposure. frontiersin.org These technologies could be applied to cultured neuronal cells or specific brain regions (e.g., striatum, prefrontal cortex) to uncover novel mechanisms of action, neuroadaptive changes, or potential pathways related to neurotoxicity. researchgate.net Integrating these multi-omics datasets can provide a powerful, holistic view of the compound's biological impact, bridging the gap between molecular interaction and physiological outcome. nih.gov

Q & A

Q. Basic

  • Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation via oxidation or moisture absorption .
  • Handling : Use glove boxes or fume hoods with proper PPE (nitrile gloves, lab coats) due to potential irritant properties. Safety data sheets for structurally similar compounds recommend avoiding contact with oxidizing agents .

What analytical techniques are most effective for resolving contradictions in spectral data of this compound derivatives?

Advanced
Discrepancies in NMR or mass spectra often arise from isomerism or impurities. Methodological solutions include:

  • High-resolution LC-MS/MS : Differentiate isomers using retention time and fragmentation patterns (e.g., m/z ratios for molecular ions and daughter ions) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for distinguishing ortho/para substituents on the aromatic ring .
  • Cross-validation : Compare data with synthesized reference standards or computational predictions (e.g., DFT-calculated NMR shifts) .

highlights LC-MS/MS limits of quantification (LOQs) as low as 1.0 ng/mL for similar compounds, ensuring sensitivity in trace analysis .

How can enantioselective synthesis of chiral this compound derivatives be achieved?

Advanced
Chiral resolution or asymmetric synthesis methods are critical:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation to induce enantiomeric excess (e.g., >90% ee) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, as demonstrated in the synthesis of (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine .
  • Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers post-synthesis .

notes that chiral derivatives serve as intermediates in receptor-binding studies, necessitating high enantiopurity .

What methodologies address discrepancies in biological activity data across studies involving this compound?

Advanced
Variability in receptor affinity or metabolic stability assays often stems from:

  • Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation times to ensure reproducibility .
  • Metabolic interference : Use liver microsome pre-incubation to account for cytochrome P450-mediated degradation, as seen in studies of similar amphetamine derivatives .
  • Multi-residue analytical methods : Implement LC-MS/MS panels to quantify parent compounds and metabolites simultaneously, reducing false negatives .

emphasizes correlating in vitro enzyme inhibition (e.g., monoamine oxidase) with in vivo models to validate activity claims .

How can researchers design experiments to investigate substituent effects on the biological activity of this compound analogs?

Q. Advanced

  • SAR studies : Systematically vary substituents (e.g., halogens, alkyl chains) at the 2- and 5-positions of the aromatic ring and measure changes in receptor binding (e.g., 5-HT2A affinity via radioligand assays) .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
  • Metabolic profiling : Track metabolite formation using stable isotope labeling (e.g., ¹³C-propylamine) to identify bioactivation pathways .

Q. Advanced

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or urine .
  • Ion suppression management : Add deuterated internal standards (e.g., D₃-propylamine analogs) to correct matrix effects in LC-MS/MS .
  • High-resolution mass spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to distinguish isobaric interferences in hair or oral fluid samples .

underscores the need for multi-residue methods to address novel psychoactive substance (NPS) diversity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.